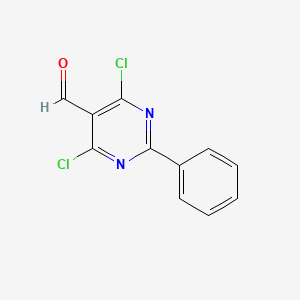![molecular formula C11H8ClN3 B12969095 4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
4-Chloro-8-methylimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is a heterocyclic aromatic compound that belongs to the imidazoquinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the use of 2-(benzoimidazol-1-yl)aniline substrates, which undergo an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
4-Chloro-8-methylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of the chlorine atom with different nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Aromatic nucleophilic substitution: Common reagents include amines and triazole-2-thiol, typically under reflux conditions in ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Aromatic nucleophilic substitution: The major products are substituted imidazoquinoxalines with various functional groups, depending on the nucleophile used.
Oxidation: The major products are the corresponding sulfones.
科学的研究の応用
4-Chloro-8-methylimidazo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It has been used in studies to understand the mechanisms of action of various biological processes, particularly those involving nucleophilic substitution reactions.
作用機序
The mechanism of action of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with the viral RNA polymerase . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar core structure and has been studied for its antiviral and antimicrobial activities.
Imidazo[1,5-a]quinoxaline: Another related compound with significant biological activity, including anticancer properties.
Uniqueness
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group in specific positions enhances its potential for various applications, making it a valuable compound for further research and development .
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
4-chloro-8-methylimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-8-9(6-7)15-5-4-13-11(15)10(12)14-8/h2-6H,1H3 |
InChIキー |
BMXNIHTYHDOGMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
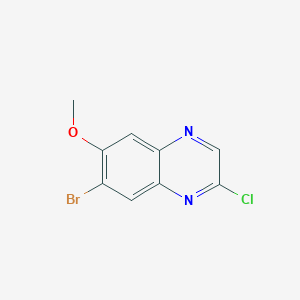

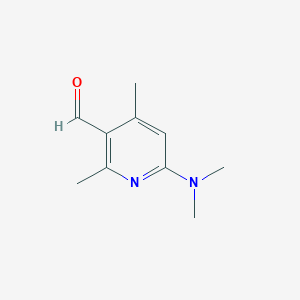
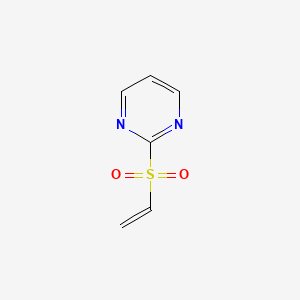
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

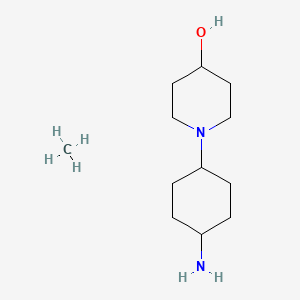
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)



